molecular formula C19H19NO3 B6423597 N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 620586-80-3

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B6423597
CAS No.: 620586-80-3
M. Wt: 309.4 g/mol
InChI Key: YBDOASLKTZZSEO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethoxyphenyl group and a carboxamide group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the reaction of 4-ethoxyaniline with 3,5-dimethylbenzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods: Industrial production of this compound can be achieved through a scalable and cost-effective process. The key steps involve the synthesis of the intermediate compounds, followed by their coupling under optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, the compound’s interaction with cellular receptors can trigger signaling pathways that result in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-22-15-8-6-14(7-9-15)20-19(21)18-13(3)16-11-12(2)5-10-17(16)23-18/h5-11H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDOASLKTZZSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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